7-Methyl-6-mercaptopurine

描述

Structure

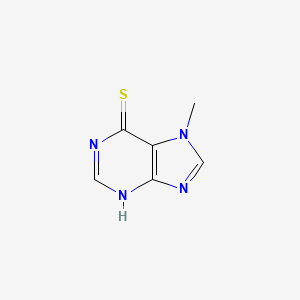

2D Structure

3D Structure

属性

IUPAC Name |

7-methyl-3H-purine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGNWVFKAYFTRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=S)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186890 |

Source

|

| Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3324-79-6 |

Source

|

| Record name | 7-Methyl-6-mercaptopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-6-mercaptopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHYL-6-THIOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1F7J7WCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Characterization of 7-Methyl-6-mercaptopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-6-mercaptopurine is a significant metabolite of the immunosuppressive and chemotherapeutic agent 6-mercaptopurine (B1684380). Understanding its synthesis and characterizing its physicochemical properties are crucial for comprehending its biological activity and for the development of related therapeutic agents. This technical guide provides an in-depth overview of the synthesis of this compound, its detailed characterization through various analytical techniques, and its role in biochemical pathways.

Introduction

6-mercaptopurine (6-MP) is a widely used medication for the treatment of acute lymphoblastic leukemia, Crohn's disease, and ulcerative colitis.[1] Its mechanism of action involves its conversion to various metabolites that disrupt DNA and RNA synthesis. One of the key metabolic pathways for 6-MP is methylation, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), which leads to the formation of this compound.[1] This metabolite is considered less active than other thiopurine derivatives but plays a significant role in the overall pharmacological profile of 6-mercaptopurine. This document outlines a plausible synthetic route to this compound and details its analytical characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from general methods for the preparation of mercaptopurine derivatives. A plausible and effective route involves the reaction of a methylated purine (B94841) precursor with a sulfurizing agent.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of similar mercaptopurine derivatives.[2]

Materials:

-

2-Methylamino-6-hydroxypurine

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous pyridine

-

Water

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of 2-methylamino-6-hydroxypurine (1 equivalent) and powdered phosphorus pentasulfide (5 equivalents) is suspended in anhydrous pyridine (a sufficient volume to ensure stirring).[2]

-

The mixture is heated under reflux conditions for a period of 3-4 hours.[2]

-

After reflux, the excess pyridine is removed by distillation under reduced pressure.[2]

-

The residue is then treated with water and heated for approximately 20-30 minutes to hydrolyze the intermediate complex.[2]

-

The reaction mixture is cooled, and the crude product is collected by filtration.

-

For purification, the crude product is dissolved in a dilute ammonium hydroxide solution and then filtered.

-

The filtrate is acidified to a pH of 5 with hydrochloric acid to precipitate the purified this compound.[2]

-

The purified product is collected by filtration, washed with water, and dried under vacuum.

Characterization of this compound

The structural confirmation and purity of the synthesized this compound are determined using various spectroscopic and analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₄S | [3] |

| Molecular Weight | 166.21 g/mol | [3] |

| Appearance | White Crystalline Powder | |

| Melting Point | 286-288°C | |

| Solubility | Soluble in DMSO |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following table summarizes the expected chemical shifts for this compound, with reference to data for a closely related derivative.[4]

| Nucleus | Chemical Shift (ppm) (Predicted) | Multiplicity | Assignment |

| ¹H NMR | ~2.3 | singlet | -CH₃ |

| ~8.2 | singlet | C2-H | |

| ~8.5 | singlet | C8-H | |

| ¹³C NMR | ~30 | quartet | -CH₃ |

| ~145 | doublet | C2 | |

| ~150 | singlet | C4 | |

| ~125 | singlet | C5 | |

| ~170 | singlet | C6 | |

| ~140 | doublet | C8 |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Parameter | Value | Reference |

| Molecular Ion (M⁺) | m/z 166 | [3] |

| Major Fragments | m/z 165, 44 | [3] |

The fragmentation likely involves the loss of a hydrogen atom to give the peak at m/z 165. The fragment at m/z 44 could correspond to a fragment of the purine ring.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The data presented here is for the parent compound, 6-mercaptopurine, and is expected to be very similar for the 7-methyl derivative.[5]

| Wavenumber (cm⁻¹) | Assignment |

| ~3421 | N-H stretching |

| ~3095 | C-H aromatic stretching |

| ~1590 | N-H bending |

| ~1377 | C-O stretching |

| ~1025 | C-N stretching |

Signaling and Metabolic Pathway

This compound is a key metabolite in the metabolic pathway of 6-mercaptopurine. This pathway is critical to the therapeutic and toxic effects of the parent drug.

Metabolic Pathway of 6-Mercaptopurine

Caption: Metabolism of 6-mercaptopurine.

Biological Role

6-mercaptopurine is a prodrug that is converted intracellularly to its active metabolites.[6] One major pathway involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP to thioinosine monophosphate (TIMP).[1] TIMP and its derivatives inhibit de novo purine synthesis, thereby disrupting DNA and RNA synthesis and leading to cytotoxicity in rapidly dividing cells.

Concurrently, 6-MP is also metabolized by thiopurine S-methyltransferase (TPMT) to this compound.[1] This methylation is generally considered an inactivation pathway, as this compound has reduced pharmacological activity compared to the thioguanine nucleotides derived from TIMP.[1] However, the accumulation of methylated metabolites can be associated with hepatotoxicity.[7] Therefore, the balance between the HGPRT and TPMT pathways is a critical determinant of both the efficacy and toxicity of 6-mercaptopurine therapy.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological context of this compound. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for its preparation in a laboratory setting. The detailed characterization data serves as a valuable reference for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of the properties and metabolic fate of this compound is essential for optimizing the therapeutic use of 6-mercaptopurine and for the design of new purine-based therapeutic agents.

References

- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 2. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 3. This compound | C6H6N4S | CID 3034139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacogenomics and metabolite measurement for 6-mercaptopurine therapy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Methyl-6-mercaptopurine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 7-Methyl-6-mercaptopurine. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Properties

This compound is a derivative of the thiopurine antimetabolite 6-mercaptopurine (B1684380). It functions as a substrate for the enzyme thiopurine methyltransferase (TPMT).[1] The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 7-methyl-3H-purine-6-thione | [2] |

| Synonyms | 7-Methyl-6-thiopurine, 7-Methylpurine-6-thiol, 1,7-dihydro-7-methyl-6H-Purine-6-thione | |

| CAS Number | 3324-79-6 | [2][3][4] |

| Molecular Formula | C6H6N4S | [2][3][4] |

| Molecular Weight | 166.21 g/mol | [2] |

| Appearance | Off-white to white crystalline powder | [3] |

| Melting Point | 286-288°C | |

| Solubility | Soluble in DMSO | |

| Purity | ≥87% to ≥95% (research grade) | [3] |

| Storage Temperature | -20°C | [3] |

| SMILES | CN1C=NC2=C1C(=S)N=CN2 | [2] |

| InChI | InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | [2] |

| InChIKey | FBGNWVFKAYFTRV-UHFFFAOYSA-N | [2] |

Chemical Structure

This compound is a purine (B94841) analog characterized by a methyl group at the 7-position of the purine ring and a thiol group at the 6-position. This structure is isomeric with 6-methylmercaptopurine (B131649), a key metabolite of 6-mercaptopurine.[5]

2D Structure:

Source: PubChem CID 3034139[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for research and development. Below are representative methodologies based on established procedures for related thiopurine compounds.

3.1. Synthesis of Thiopurine Analogs

A general method for the synthesis of thiopurine derivatives like 6-mercaptopurine involves the reaction of a hydroxypurine with a thiating agent. A plausible synthetic route for this compound would adapt this principle.

Example Protocol: Thionation of a Hypoxanthine Derivative

-

Starting Material: 7-methylhypoxanthine (B92402).

-

Reagents: Phosphorus pentasulfide (P4S10) and a high-boiling point solvent such as pyridine (B92270) or quinoline.[6]

-

Procedure:

-

A mixture of 7-methylhypoxanthine and an excess of phosphorus pentasulfide is suspended in dry pyridine.[6]

-

The reaction mixture is heated under reflux for several hours.[6]

-

The excess solvent is removed by distillation under reduced pressure.[6]

-

The residue is treated with water and heated to hydrolyze any remaining phosphorus compounds.[6]

-

After cooling, the crude product precipitates and is collected by filtration.[6]

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by dissolution in a dilute alkaline solution followed by acidification to precipitate the purified product.[6]

3.2. Analytical Quantification by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the quantification of 6-mercaptopurine and its metabolites in biological samples.[7][8] A similar protocol can be employed for this compound.

Protocol for Analysis in Red Blood Cells:

-

Sample Preparation:

-

HPLC System:

-

Mobile Phase: A mixture of methanol (B129727) and water with a buffer such as triethylamine.[7][8]

-

Detection: A diode array UV detector is used, with monitoring at a wavelength appropriate for the analyte (e.g., around 320-340 nm for thiopurines).[7][8]

-

Procedure:

-

An aliquot of the prepared supernatant is injected into the HPLC system.[7][8]

-

The analyte is separated on the C18 column and detected by its UV absorbance.[7][8]

-

Quantification is achieved by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound.[7][8]

-

Signaling Pathways and Mechanism of Action

This compound's biological activity is understood in the context of the metabolic pathway of its parent compound, 6-mercaptopurine (6-MP). 6-MP is a prodrug that is converted into active thioguanine nucleotides (TGNs), which exert cytotoxic effects by being incorporated into DNA and RNA.[9][10][11] An alternative metabolic pathway involves methylation by thiopurine S-methyltransferase (TPMT), which can lead to the formation of methylmercaptopurine metabolites.[12][13] this compound is a known substrate for TPMT.[1]

The metabolism of 6-mercaptopurine is a critical determinant of its therapeutic efficacy and toxicity. The enzyme TPMT catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[12][13][14] Genetic variations in the TPMT gene can lead to differences in enzyme activity, affecting the balance between the formation of active TGNs and inactive 6-MMP, thereby influencing both the drug's effectiveness and the risk of side effects.[12][15]

The diagram below illustrates the metabolic pathways of 6-mercaptopurine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C6H6N4S | CID 3034139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.3324-79-6 BOC Sciences United States [bocscichem.lookchem.com]

- 4. This compound | 3324-79-6 [m.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 7. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 11. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 12. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. 6 Mercaptopurine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

The Core Mechanism of 7-Methyl-6-mercaptopurine: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, elucidating the mechanism of action of 7-Methyl-6-mercaptopurine (7-Me-6-MP). This document details its biochemical interactions, metabolic pathways, and cellular effects, supported by quantitative data, experimental methodologies, and visual diagrams.

Introduction

This compound is a purine (B94841) analogue and a derivative of the well-known antimetabolite 6-mercaptopurine (B1684380) (6-MP). It plays a significant role in the metabolic pathway of thiopurine drugs, which are widely used for their immunosuppressive and chemotherapeutic properties in the treatment of conditions such as inflammatory bowel disease, leukemias, and lymphomas. The primary mechanism of action of thiopurines revolves around their conversion to active metabolites that disrupt nucleic acid synthesis. 7-Me-6-MP is a key substrate for the enzyme thiopurine S-methyltransferase (TPMT), a critical enzyme in the metabolism of 6-MP.[1]

Biochemical Mechanism and Signaling Pathways

The pharmacological activity of this compound is intrinsically linked to the metabolic cascade of 6-mercaptopurine. The core of this mechanism involves the disruption of de novo purine synthesis, a fundamental process for the production of DNA and RNA.

Metabolic Activation and Inactivation of Thiopurines:

6-mercaptopurine (6-MP) is a prodrug that requires intracellular activation to exert its cytotoxic effects.[2] Upon entering the cell, 6-MP is metabolized through competing pathways:

-

Anabolic Pathway (Activation): Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to its active metabolite, thioinosine monophosphate (TIMP). TIMP is a potent inhibitor of several enzymes involved in purine nucleotide synthesis and interconversion.[3] Further enzymatic conversions lead to the formation of thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity.[4]

-

Catabolic Pathways (Inactivation):

-

Methylation: Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite.[3] this compound is a direct substrate for this enzymatic reaction.[1]

-

Oxidation: Xanthine oxidase (XO) oxidizes 6-MP to 6-thiouric acid, another inactive metabolite.[4]

-

Direct Inhibitory Action of this compound:

Beyond its role as a substrate for TPMT, this compound is reported to possess direct inhibitory activity. It is suggested to suppress the metabolism of inosine (B1671953) monophosphate (IMP) by inhibiting phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase). This enzyme catalyzes the first committed step in de novo purine synthesis. By inhibiting this key enzyme, 7-Me-6-MP can directly contribute to the depletion of purine nucleotides, thereby hindering DNA and RNA synthesis.

The following diagram illustrates the metabolic pathway of 6-mercaptopurine and the central role of this compound formation.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its primary molecular target, thiopurine S-methyltransferase (TPMT).

| Parameter | Value | Enzyme | Organism | Reference |

| Km | 231 µM | Thiopurine S-methyltransferase (TPMT) | Human | [1] |

| Vmax | 2340 U/mg protein | Thiopurine S-methyltransferase (TPMT) | Human | [1] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of thiopurine analogues like this compound.

Thiopurine S-methyltransferase (TPMT) Enzyme Activity Assay

Objective: To determine the kinetic parameters (Km and Vmax) of this compound as a substrate for TPMT.

Methodology:

-

Enzyme Source: Recombinant human TPMT or lysate from cells expressing TPMT.

-

Substrates: Varying concentrations of this compound and the methyl donor S-adenosyl-L-methionine (SAM).

-

Reaction Buffer: A suitable buffer (e.g., phosphate (B84403) buffer) at physiological pH.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped, typically by adding an acid (e.g., perchloric acid).

-

Product Quantification: The formation of the methylated product is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Cell Viability and Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., leukemia cell lines like MOLT-4) are cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

-

Data Analysis: The percentage of viable cells is plotted against the drug concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

De Novo Purine Synthesis Inhibition Assay

Objective: To determine the inhibitory effect of this compound on de novo purine synthesis.

Methodology:

-

Cell Culture and Treatment: Cells are pre-incubated with this compound.

-

Radiolabeling: A radiolabeled precursor of purine synthesis, such as [14C]formate or [14C]glycine, is added to the culture medium.

-

Incorporation: Cells are incubated to allow for the incorporation of the radiolabel into newly synthesized purine nucleotides.

-

Nucleotide Extraction: Intracellular nucleotides are extracted using an acid precipitation method.

-

Quantification: The amount of radioactivity incorporated into the purine nucleotide fraction is measured by scintillation counting.

-

Data Analysis: The inhibition of radiolabel incorporation in treated cells is compared to that in untreated control cells.

The following diagram illustrates a general experimental workflow for characterizing the mechanism of action of this compound.

Conclusion

The mechanism of action of this compound is multifaceted. It serves as a key substrate for the enzyme thiopurine S-methyltransferase, playing a crucial role in the metabolic inactivation of the parent drug, 6-mercaptopurine. Additionally, evidence suggests a direct inhibitory role on de novo purine synthesis through the inhibition of PRPP amidotransferase. This dual action underscores its importance in the overall therapeutic effect of thiopurine drugs. Further research is warranted to fully elucidate the quantitative aspects of its direct inhibitory activities and to explore any potential unique cellular effects independent of the 6-mercaptopurine metabolic pathway. This guide provides a foundational understanding for professionals engaged in the research and development of novel anticancer and immunosuppressive agents.

References

In Vitro Profile of 7-Methyl-6-mercaptopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-6-mercaptopurine is a purine (B94841) analog and a derivative of the well-known antimetabolite 6-mercaptopurine (B1684380) (6-MP). As a member of the thiopurine class of drugs, it is suggested to possess immunosuppressive, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its mechanism of action, available quantitative data, and relevant experimental protocols. Due to the limited specific research on this particular derivative, information from studies on its parent compound, 6-mercaptopurine, is included to provide a broader context for its potential biological activities.

Core Concepts: Mechanism of Action

This compound is believed to exert its biological effects primarily through the disruption of purine metabolism, a critical pathway for the synthesis of DNA and RNA. This mechanism is analogous to that of 6-mercaptopurine. The proposed mechanism involves the inhibition of key enzymes in the de novo purine synthesis pathway.[1]

Putative Mechanism of Action:

-

Inhibition of Phosphoribosylpyrophosphate Amidotransferase (PPAT): this compound is suggested to inhibit PPAT, the rate-limiting enzyme in the de novo purine synthesis pathway. This inhibition would lead to a depletion of the purine nucleotide pool necessary for DNA and RNA synthesis.

-

Interaction with Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): As a purine analog, it may also be a substrate for HGPRT, leading to the formation of a fraudulent nucleotide that can be incorporated into nucleic acids, ultimately triggering cell cycle arrest and apoptosis.[2]

Below is a diagram illustrating the putative signaling pathway affected by this compound.

Caption: Putative inhibition of purine synthesis by this compound.

Quantitative Data

| Compound | Enzyme | K_m_ (μM) | V_max_ (U/mg protein) | Source |

| This compound | TPMT | 231 | 2340 | --INVALID-LINK-- |

Experimental Protocols

Due to the scarcity of specific published studies on this compound, this section provides a generalized protocol for a common in vitro cytotoxicity assay (MTT assay) based on methodologies used for the parent compound, 6-mercaptopurine. Additionally, a summary of the likely methodology used to obtain the TPMT kinetic data is provided based on a key reference in the field.

Representative Cytotoxicity Protocol: MTT Assay

This protocol is a generalized procedure for determining the cytotoxic effects of a compound on cultured cell lines.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., MOLT-4, HepG2, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Workflow:

Caption: A generalized workflow for determining cytotoxicity using an MTT assay.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plates overnight and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software package.

Thiopurine S-methyltransferase (TPMT) Enzyme Activity Assay Protocol Summary

The kinetic parameters for this compound as a substrate for TPMT were likely determined using a radiochemical assay. The following is a summarized protocol based on the methodology described by Deininger et al. (1994), the likely source of the available kinetic data.[3]

Objective: To determine the K_m_ and V_max_ of this compound for the enzyme TPMT.

Materials:

-

Recombinant human TPMT enzyme

-

This compound

-

S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

-

Reaction buffer

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure Summary:

-

Reaction Setup: Prepare reaction mixtures containing the TPMT enzyme, varying concentrations of this compound, and a fixed concentration of [¹⁴C]SAM in a suitable reaction buffer.

-

Incubation: Initiate the reaction and incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction, typically by adding a strong acid.

-

Extraction: Extract the radiolabeled methylated product into an organic solvent.

-

Quantification: Measure the radioactivity of the extracted product using a liquid scintillation counter.

-

Data Analysis: Convert the radioactive counts to product concentration. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

Conclusion

This compound is a thiopurine derivative with potential as an immunosuppressive and anticancer agent. While its mechanism of action is presumed to be similar to that of 6-mercaptopurine, involving the inhibition of de novo purine synthesis, there is a significant lack of specific in vitro studies to fully characterize its biological activity. The available quantitative data is limited to its interaction with the metabolic enzyme TPMT. Further research, including comprehensive cytotoxicity screening across various cell lines and detailed molecular pathway analysis, is necessary to fully elucidate the therapeutic potential of this compound. The generalized protocols provided in this guide can serve as a starting point for such investigations.

References

An In-depth Technical Guide to 7-Methyl-6-mercaptopurine

This technical guide provides a comprehensive overview of 7-Methyl-6-mercaptopurine, a thiopurine antimetabolite and a derivative of 6-mercaptopurine (B1684380). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and relevant experimental methodologies.

Introduction

This compound is a methylated derivative of the clinically significant drug 6-mercaptopurine. Like its parent compound, it is investigated for its potential immunosuppressive, anti-inflammatory, and anticancer activities. Understanding the properties and behavior of this specific methylated form is crucial for research into thiopurine metabolism and the development of related therapeutic agents. This document consolidates key data to facilitate further investigation and application.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C6H6N4S | PubChem[1] |

| Molecular Weight | 166.21 g/mol | PubChem[1] |

| Appearance | White Crystalline Powder | LKT Labs |

| Melting Point | 286-288°C | LKT Labs |

| Solubility | Soluble in DMSO | LKT Labs |

| Purity | ≥87% | LKT Labs |

Nomenclature and Identifiers

Accurate identification of chemical compounds is critical in research and development. The following table provides various names and identifiers for this compound.

| Identifier Type | Identifier | Source |

| IUPAC Name | 7-methyl-3H-purine-6-thione | PubChem[1] |

| CAS Number | 3324-79-6 | PubChem[1] |

| PubChem CID | 3034139 | PubChem[1] |

| InChI | InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | PubChem[1] |

| InChIKey | FBGNWVFKAYFTRV-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CN1C=NC2=C1C(=S)N=CN2 | PubChem[1] |

| Synonyms | 7-Methyl-6-thiopurine, 7-Methylpurine-6-thiol, NSC 17112 | PubChem[1] |

Biological Activity and Mechanism of Action

This compound is a derivative of 6-mercaptopurine, a well-established thiopurine antimetabolite. The biological activity of this compound is understood in the context of its parent compound's mechanism. 6-mercaptopurine acts as a purine (B94841) antagonist, interfering with DNA synthesis by inhibiting the production of adenine (B156593) and guanine (B1146940) nucleotides.[2][3] This disruption of nucleic acid metabolism leads to the death of rapidly proliferating cells, which is the basis for its use in treating certain cancers and autoimmune diseases.[2][4]

The metabolism of 6-mercaptopurine is complex, involving several enzymatic pathways that produce various active and inactive metabolites. One key pathway involves methylation by the enzyme thiopurine S-methyltransferase (TPMT).[2] While the primary methylated metabolite associated with hepatotoxicity is 6-methylmercaptopurine (B131649) (6-MMP), the formation and activity of this compound are also of interest in understanding the overall pharmacological profile of thiopurines.[5][6]

The mechanism of action for thiopurines like 6-mercaptopurine involves the inhibition of phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), which is a rate-limiting enzyme in the de novo synthesis of purines.[2][3] This leads to a reduction in the available purine pool, thereby inhibiting DNA and RNA synthesis.[2]

Caption: Metabolic pathway of 6-mercaptopurine.

Experimental Protocols

The quantification of thiopurine metabolites is crucial for therapeutic drug monitoring and research. Below is a detailed protocol for the determination of 6-mercaptopurine and its metabolites in red blood cells using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the intra-erythrocyte concentration of 6-mercaptopurine (6-MP) and its metabolites, 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP).[7][8]

Materials and Reagents:

-

Hanks solution

-

Dithiothreitol (DTT)

-

Perchloric acid (70%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Triethylamine

-

Shimadzu SPD-M10A diode array UV detector or equivalent

-

Radialpack Resolve C18 column or equivalent

Procedure:

-

Sample Preparation:

-

Hydrolysis:

-

HPLC Analysis:

-

Inject 100 µl of the cooled supernatant directly into the HPLC system.[7][8]

-

The mobile phase consists of methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[7][8]

-

Monitor the eluates at 342 nm for 6-thioguanine, 322 nm for 6-mercaptopurine, and 303 nm for the hydrolysis product of 6-methylmercaptopurine.[7][8]

-

-

Data Analysis:

-

The analytes are expected to elute at approximately 5.3 min (6-TG), 6.0 min (6-MP), and 10.2 min (6-MMP hydrolysis product).[7][8]

-

Quantify the concentrations based on calibration curves prepared with known standards. The calibration curves should be linear with a correlation coefficient (r²) greater than 0.998.[7][8]

-

Performance Characteristics:

-

Analytical Recoveries: Approximately 73.2% for 6-TG, 119.1% for 6-MP, and 97.4% for 6-MMP.[7][8]

-

Lowest Detectable Concentrations: 3 pmol/8 x 10^8 erythrocytes for 6-TG and 6-MP, and 25 pmol/8 x 10^8 erythrocytes for 6-MMP.[7][8]

-

Quantification Limits (CV <15%): 8 pmol/8 x 10^8 erythrocytes for 6-TG, 10 pmol/8 x 10^8 erythrocytes for 6-MP, and 70 pmol/8 x 10^8 erythrocytes for 6-MMP.[7][8]

Caption: Workflow for HPLC quantification of 6-MP metabolites.

Conclusion

This compound is an important molecule in the study of thiopurine antimetabolites. This guide has provided a consolidated resource of its chemical and physical properties, nomenclature, and biological context. The detailed experimental protocol for the analysis of related thiopurine metabolites offers a practical methodology for researchers in the field. Further investigation into the specific biological activities and metabolic fate of this compound will contribute to a more complete understanding of thiopurine pharmacology and may open new avenues for therapeutic development.

References

- 1. This compound | C6H6N4S | CID 3034139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 4. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Methylated metabolites of 6-mercaptopurine are associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Methylmercaptopurine | Rupa Health [rupahealth.com]

- 7. scielo.br [scielo.br]

- 8. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methyl-6-mercaptopurine: A Technical Overview for Researchers

An In-depth Guide to its Nomenclature, Properties, and Biological Significance

This technical guide provides a comprehensive overview of 7-Methyl-6-mercaptopurine, a methylated derivative of the well-known antimetabolite 6-mercaptopurine (B1684380). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, and its role within relevant biological pathways.

Chemical Identity: IUPAC Name and Synonyms

The precise identification of a chemical compound is fundamental for scientific communication and research. The standard nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 7-methyl-3H-purine-6-thione .[1] This name accurately describes the core purine (B94841) structure with a methyl group at the 7th position and a thione group at the 6th position.

In scientific literature and commercial databases, this compound is also known by a variety of synonyms. Understanding these alternative names is crucial for conducting thorough literature searches and identifying the compound in different contexts.

| Synonym | Reference |

| 7-Methyl-6-thiopurine | [1][2] |

| 1,7-Dihydro-7-methyl-6H-purine-6-thione | [1] |

| 7-Methylpurine-6-thiol | [1][2] |

| 6-Mercapto-7-methylpurine | [1] |

| 7-Methyl-1,7-dihydro-6H-purine-6-thione | [1] |

| 7-Methyl-6-thiopurin | [1] |

| 7-methyl-6-thioxopurine | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and for understanding its behavior in biological systems. The following table summarizes key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C6H6N4S | [1] |

| Molecular Weight | 166.21 g/mol | [1][2] |

| CAS Number | 3324-79-6 | [2] |

| Appearance | White Crystalline Powder | [2] |

| Melting Point | 286-288°C | [2] |

| Solubility | Soluble in DMSO | [2] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |

Biological Context and Signaling Pathway

This compound is a metabolite of the immunosuppressive and anticancer drug 6-mercaptopurine (6-MP).[3] Understanding the metabolic pathway of 6-MP is critical to elucidating the role and mechanism of its 7-methylated derivative. 6-MP is a prodrug that is converted into its active form, thioguanine nucleotides (TGNs), which exert cytotoxic effects by being incorporated into DNA and RNA.[4][5]

One of the key enzymes in the metabolism of 6-MP is thiopurine S-methyltransferase (TPMT).[2][6] TPMT catalyzes the methylation of 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP), a major metabolite. While the primary focus is often on 6-MMP, the methylation can also occur at the 7-position of the purine ring, leading to the formation of this compound. The metabolic fate and specific biological activity of this compound are areas of ongoing research.

The following diagram illustrates the metabolic pathway of 6-mercaptopurine, highlighting the position of this compound as a potential metabolite.

References

- 1. Decrease in S-adenosylmethionine synthesis by 6-mercaptopurine and methylmercaptopurine ribonucleoside in Molt F4 human malignant lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 3. 6-Methylmercaptopurine | Rupa Health [rupahealth.com]

- 4. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

Methodological & Application

7-Methyl-6-mercaptopurine HPLC analysis method

An in-depth analysis of 7-Methyl-6-mercaptopurine (7-Me-6-MP), a key metabolite of the immunosuppressive and anticancer drug 6-mercaptopurine (B1684380) (6-MP), is crucial for therapeutic drug monitoring to optimize dosing and minimize toxicity. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the quantification of 7-Me-6-MP in biological matrices. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the analysis of this important metabolite.

Application Notes

Introduction

This compound is a primary metabolite of 6-mercaptopurine, formed through the enzymatic action of thiopurine S-methyltransferase (TPMT). Monitoring the levels of 7-Me-6-MP, along with other 6-MP metabolites like 6-thioguanine (B1684491) nucleotides (6-TGNs), in patients is essential for assessing treatment efficacy and predicting potential adverse effects such as hepatotoxicity. The concentration of these metabolites can vary significantly among individuals due to genetic polymorphisms in the TPMT enzyme. Consequently, a validated HPLC method for the accurate quantification of 7-Me-6-MP is a critical tool in clinical and research settings.

Principle of the Method

The presented HPLC method facilitates the separation and quantification of this compound from other 6-mercaptopurine metabolites and endogenous components in biological samples, typically red blood cells (erythrocytes). The protocol involves the isolation of erythrocytes, lysis of the cells, and a crucial acid hydrolysis step. This hydrolysis converts the intracellular nucleotide metabolites, such as 6-methylmercaptopurine (B131649) nucleotides (6-MMPN), into their corresponding purine (B94841) base, this compound (6-MMP). Following hydrolysis, the sample is directly injected into a reverse-phase HPLC system equipped with a UV detector for analysis.

Experimental Protocols

1. Sample Preparation from Red Blood Cells

This protocol is adapted from established methods for the analysis of 6-mercaptopurine metabolites in erythrocytes.[1][2][3]

-

Materials:

-

Whole blood collected in EDTA-containing tubes

-

Hanks solution

-

Dithiothreitol (B142953) (DTT)

-

Perchloric acid (70%)

-

Centrifuge capable of 13,000 g

-

Heating block or water bath at 100°C

-

Microcentrifuge tubes

-

-

Procedure:

-

Centrifuge the whole blood sample to separate plasma and red blood cells (RBCs).

-

Aspirate and discard the plasma and buffy coat.

-

Wash the RBCs with a suitable buffer, such as Hanks solution.

-

Resuspend a known quantity of RBCs (e.g., 8 x 10⁸ cells) in 350 µL of Hanks solution containing 7.5 mg of dithiothreitol (DTT).[1][2][3]

-

Lyse the cells and precipitate proteins by adding 50 µL of 70% perchloric acid.[1][2][3]

-

Vortex the mixture thoroughly.

-

Centrifuge at 13,000 g to pellet the precipitated proteins.[1][2][3]

-

Transfer the supernatant to a new tube.

-

Hydrolyze the nucleotide metabolites by heating the supernatant at 100°C for 45-60 minutes.[1][2][3][4] During this step, 6-methylmercaptopurine is converted to 4-amino-5-(methylthio)carbonyl imidazole (B134444) (AMTCI), which is then quantified.[3]

-

Cool the sample to room temperature.

-

The sample is now ready for HPLC analysis.

-

2. HPLC Analysis

The following chromatographic conditions are a representative example for the analysis of this compound and other 6-mercaptopurine metabolites.[1][2][3]

-

Instrumentation:

-

Chromatographic Conditions:

-

Mobile Phase: Methanol:Water (e.g., 7.5:92.5, v/v) containing 100 mM triethylamine, with the pH adjusted as needed.[1][2][3]

-

Flow Rate: 1.0 - 1.5 mL/min

-

Detection Wavelength: this compound (as its hydrolysis product) can be monitored at approximately 303 nm.[1][2][3] Other metabolites like 6-thioguanine and 6-mercaptopurine can be monitored at 342 nm and 322 nm, respectively.[1][2][3]

-

Column Temperature: Ambient

-

Data Presentation

The following tables summarize quantitative data from a representative HPLC method for the analysis of 6-mercaptopurine and its metabolites, including this compound (6-MMP).

Table 1: Chromatographic and Performance Data

| Parameter | 6-Thioguanine (6-TG) | 6-Mercaptopurine (6-MP) | This compound (6-MMP) | Reference |

| Retention Time (min) | 5.3 | 6.0 | 10.2 (as AMTCI) | [1][2] |

| Linearity (r²) | > 0.998 | > 0.998 | > 0.998 | [1][2] |

| Analytical Recovery (%) | 73.2 | 119.1 | 97.4 | [1][2] |

| Intra-assay Variation (%) | < 9.6 | 9.6 | < 9.6 | [1][2] |

| Inter-assay Variation (%) | < 14.3 | 14.3 | < 14.3 | [1][2] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | 6-Thioguanine (6-TG) | 6-Mercaptopurine (6-MP) | This compound (6-MMP) | Reference |

| LOD (pmol/8 x 10⁸ erythrocytes) | 3 | 3 | 25 | [1][2] |

| LOQ (pmol/8 x 10⁸ erythrocytes) | 8 | 10 | 70 | [1][2] |

Mandatory Visualizations

Caption: Experimental workflow for this compound HPLC analysis.

Caption: Simplified metabolic pathways of 6-mercaptopurine.

References

Application Note: Quantitation of 6-Methylmercaptopurine in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-Mercaptopurine (B1684380) (6-MP) is a crucial therapeutic agent in the management of acute lymphoblastic leukemia and autoimmune diseases. Its efficacy and toxicity are closely linked to the metabolic pathway, which is primarily governed by the enzyme thiopurine S-methyltransferase (TPMT). TPMT catalyzes the methylation of 6-mercaptopurine to 6-methylmercaptopurine (B131649) (6-MMP), a major metabolite. Monitoring the plasma concentrations of 6-MMP is essential for optimizing therapeutic outcomes and minimizing adverse effects, such as hepatotoxicity. This application note provides a detailed protocol for the sensitive and specific quantification of 6-MMP in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method involves the extraction of 6-methylmercaptopurine from human plasma via protein precipitation. The extracted analyte is then separated from endogenous plasma components using reverse-phase ultra-performance liquid chromatography (UPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard with a calibration curve prepared in a surrogate matrix.

Signaling Pathway

Caption: Metabolic pathways of 6-mercaptopurine.

Experimental Workflow

Caption: Experimental workflow for 6-MMP analysis.

Materials and Reagents

-

6-Methylmercaptopurine (≥98% purity)

-

6-Methylmercaptopurine-d3 (internal standard, IS)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., Waters Xevo TQD)

-

Analytical column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

Detailed Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare by dissolving 6-MMP and 6-MMP-d3 in methanol.

-

Working Standard Solutions: Serially dilute the 6-MMP primary stock solution with 50% methanol to prepare working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the 6-MMP-d3 primary stock to a final concentration of 100 ng/mL in 50% methanol.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (100 ng/mL 6-MMP-d3).

-

Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).

-

Vortex and transfer to an autosampler vial for injection.

UPLC-MS/MS Method

| Parameter | Condition |

| UPLC Conditions | |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 5 minutes |

| Gradient Program | Time (min) |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | Analyte |

Quantitative Data Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| 6-MMP | 1.0 - 500 | >0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1.0 | <15 | <15 | 85 - 115 |

| Low QC | 3.0 | <10 | <10 | 90 - 110 |

| Mid QC | 50 | <10 | <10 | 90 - 110 |

| High QC | 400 | <10 | <10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 3.0 | >85 | 90 - 110 |

| High QC | 400 | >85 | 90 - 110 |

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of 6-methylmercaptopurine in human plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in a research or clinical research setting, facilitating therapeutic drug monitoring and pharmacokinetic studies of 6-mercaptopurine.

Note on Nomenclature: While the user request specified "7-Methyl-6-mercaptopurine," the vast majority of scientific literature and clinical interest is focused on the metabolite "6-methylmercaptopurine" (6-MMP). This application note is therefore centered on the quantification of 6-MMP, which is the clinically relevant methylated metabolite of 6-mercaptopurine. The analytical principles described herein can be adapted for other isomers with appropriate validation.

Application Notes and Protocols: 7-Methyl-6-mercaptopurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-6-mercaptopurine is a thiopurine antimetabolite and a derivative of 6-mercaptopurine (B1684380) (6-MP). It exhibits immunosuppressive, anti-inflammatory, and anticancer chemotherapeutic activities. This compound is clinically utilized in the treatment of conditions such as inflammatory bowel disease (IBD), Crohn's disease, leukemias, and lymphomas. Structurally, it is an analog of the purine (B94841) bases adenine (B156593) and hypoxanthine, which allows it to interfere with nucleic acid biosynthesis.[1][2]

Mechanism of Action

This compound, similar to its parent compound 6-mercaptopurine, functions as a purine antagonist. Its primary mechanism involves the inhibition of de novo purine synthesis.[1] The methylated metabolite, methyl-thioinosine monophosphate (Me-TIMP), is a potent inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in this pathway.[1][2][3][4] This inhibition depletes the intracellular pool of purine nucleotides (adenine and guanine), which are essential for DNA and RNA synthesis.[1][3] The disruption of DNA and RNA synthesis ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like lymphocytes and cancer cells.[3][5]

The metabolic activation of thiopurines is crucial for their cytotoxic effects. 6-mercaptopurine is converted to its active thioinosine monophosphate (TIMP) form by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][3] TIMP can then be methylated to form methyl-thioinosine monophosphate (Me-TIMP).[4][6] These metabolites inhibit multiple enzymes in the purine synthesis and interconversion pathways, leading to the desired therapeutic effects.[2][3]

Caption: Metabolic activation and inhibitory pathways of thiopurines.

Quantitative Data

The following tables summarize key quantitative data for 6-mercaptopurine and its metabolites, which serve as a reference for studies involving this compound.

Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine

| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |

|---|---|---|---|---|

| A549 (Human Lung Carcinoma) | MTT Assay | 48 hrs | 47 µM | [7] |

| Jurkat (Human T-cell Leukemia) | XTT Assay | 16 hrs | > 200 µM |[7] |

Table 2: Pharmacokinetic Parameters of 6-Mercaptopurine

| Species | Administration | Dose | Cmax | AUC | t1/2 (elimination) | Reference |

|---|---|---|---|---|---|---|

| Human (Children with ALL) | Oral | 25 mg/m² | 72.5 ng/mL | 225.3 h·ng/mL | - | [8] |

| Human (Children with ALL) + MTX (2 g/m²) | Oral | 25 mg/m² | 151.5 ng/mL (+108%) | 380.8 h·ng/mL (+69%) | - | [8][9] |

| Rat | Oral | 75 mg/m² | - | - | - | [8] |

| Rat + MTX (5 g/m²) | Oral | 75 mg/m² | +110% | +230% | - | [8] |

| Dog (Canine Renal Transplant Model) | IV Bolus | 10 mg/kg | - | - | 1.4 +/- 0.2 hr |[10] |

Table 3: Therapeutic Drug Monitoring (TDM) Reference Ranges for 6-MP Metabolites

| Metabolite | Therapeutic Range | Association | Toxicity | Reference |

|---|---|---|---|---|

| 6-Thioguanine (B1684491) Nucleotides (6-TGN) | > 230-235 pmol/8x10⁸ RBC | Higher efficacy, remission | > 450 pmol/8x10⁸ RBC (Myelotoxicity) | [11][12] |

| 6-Methylmercaptopurine (B131649) (6-MMP) | < 5700 pmol/8x10⁸ RBC | - | > 5700 pmol/8x10⁸ RBC (Hepatotoxicity) |[11][12] |

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

This compound (Soluble in DMSO)

-

Cancer cell line (e.g., A549, Jurkat, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Quantification of Thiopurine Metabolites in Red Blood Cells (RBCs) by HPLC

This protocol outlines a method for the simultaneous determination of 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine nucleotides (6-MMPNs) in RBCs, adapted from established methods for therapeutic drug monitoring.[13][14][15]

Materials:

-

Whole blood collected in EDTA tubes

-

Perchloric acid (HClO₄)

-

Dithiothreitol (DTT)

-

Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., Purospher RP18-e)

-

6-Thioguanine (6-TG) and 6-Methylmercaptopurine (6-MMP) standards

Procedure:

-

Sample Preparation:

-

Collect whole blood and centrifuge to separate RBCs. Wash the RBC pellet with saline.

-

Lyse a known volume of RBCs with cold water.

-

-

Deproteinization and Hydrolysis:

-

HPLC Analysis:

-

Inject the hydrolyzed sample into the HPLC system.

-

Mobile Phase: A gradient of methanol and a dihydrogenophosphate buffer.

-

Detection: Monitor the column effluent using a UV detector at specific wavelengths for 6-TG (e.g., 342 nm) and 6-MMP (e.g., 303 nm).[17]

-

Quantification: Create a standard curve using known concentrations of 6-TG and 6-MMP standards. Calculate the concentration of metabolites in the sample based on the peak areas from the chromatogram. Results are typically expressed as pmol per 8 x 10⁸ RBCs.

-

Caption: Workflow for HPLC-based quantification of thiopurine metabolites.

Protocol 3: Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for evaluating the pharmacokinetic profile of this compound in rats.

Materials:

-

This compound

-

Wistar or Sprague-Dawley rats (male, 8-10 weeks old)

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles or IV infusion setup

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Acclimatization and Dosing:

-

Acclimatize animals for at least one week before the experiment.

-

Fast animals overnight before dosing but allow access to water.

-

Administer a single dose of this compound via oral gavage (e.g., 10 mg/kg) or intravenous injection.

-

-

Blood Sampling:

-

Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect samples into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., 3000g for 10 minutes at 4°C) to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

-

Calculate key parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (elimination half-life).

-

Caption: General workflow for a pharmacokinetic study in a rodent model.

References

- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 4. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Decrease in S-adenosylmethionine synthesis by 6-mercaptopurine and methylmercaptopurine ribonucleoside in Molt F4 human malignant lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Clinical and experimental pharmacokinetic interaction between 6-mercaptopurine and methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The pharmacokinetic advantage of local 6-mercaptopurine infusion in a canine renal transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lab Information Manual [apps.sbgh.mb.ca]

- 12. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with 6-mercaptopurine in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for Using 6-Mercaptopurine in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The compound "7-Methyl-6-mercaptopurine" is a specific chemical isomer.[1] However, the vast majority of cell culture research and pharmacological data pertains to its parent compound, 6-mercaptopurine (B1684380) (6-MP) , and its key S-methylated metabolite, 6-methylmercaptopurine (B131649) (6-MMP) .[2] 6-MP is the active drug administered and used in in vitro studies to understand the cellular effects of its entire metabolic cascade. Therefore, these application notes will focus on the use of 6-mercaptopurine (6-MP) in cell culture, which is the standard and most relevant compound for this research area.

Introduction

6-Mercaptopurine (6-MP), sold under brand names like Purinethol, is a purine (B94841) analogue that functions as an antimetabolite.[3] It is a cornerstone medication in the treatment of acute lymphoblastic leukemia (ALL) and is also utilized for its immunosuppressive properties in autoimmune diseases like Crohn's disease and ulcerative colitis.[3][4] In a research context, 6-MP is a valuable tool for studying pathways of purine metabolism, DNA synthesis, cell cycle regulation, and apoptosis. As a prodrug, its efficacy is dependent on intracellular conversion to active metabolites that exert cytotoxic effects.[4]

Mechanism of Action

6-Mercaptopurine is a prodrug that requires intracellular anabolic conversion to exert its cytotoxic and immunomodulatory effects. Its mechanism is multifaceted, primarily targeting the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[4][5]

-

Metabolic Activation: Upon entering the cell, 6-MP is metabolized by three competing enzymatic pathways.

-

Anabolism (Activation): The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into its primary active metabolite, thioinosine monophosphate (TIMP).[3][5] TIMP is subsequently converted into other active thiopurine nucleotides, including 6-thioguanine (B1684491) nucleotides (TGNs).

-

Catabolism (Inactivation): Xanthine oxidase (XO) metabolizes 6-MP to the inactive 6-thiouric acid.[5]

-

Methylation: The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite. TPMT also methylates TIMP to form methyl-thioinosine monophosphate (Me-TIMP), which is an active metabolite.[4]

-

-

Cytotoxic Effects: The active metabolites interfere with cellular processes in two main ways:

-

Incorporation into Nucleic Acids: 6-Thioguanine nucleotides (TGNs) are incorporated into DNA and RNA. This incorporation disrupts the structure and function of these nucleic acids, leading to DNA strand breakage, faulty replication during the S-phase of the cell cycle, and ultimately, programmed cell death (apoptosis).[4][5][6]

-

Inhibition of de novo Purine Synthesis: The metabolite Me-TIMP is a potent inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which catalyzes the rate-limiting step in the de novo purine synthesis pathway.[4] This depletes the intracellular pool of normal purines, further hindering DNA and RNA synthesis.[5]

-

Key Applications in Cell Culture

-

Anti-proliferative and Cytotoxicity Studies: Evaluating the efficacy of 6-MP against various cancer cell lines, particularly leukemia, breast cancer, and lung cancer cell lines.[7]

-

Apoptosis Induction: Investigating the molecular pathways of programmed cell death triggered by DNA damage and metabolic stress.

-

Cell Cycle Analysis: Determining the effect of 6-MP on cell cycle progression, often showing an arrest in the S-phase.[4]

-

Drug Resistance Studies: Exploring mechanisms of resistance to 6-MP, such as alterations in metabolic enzymes like HGPRT or TPMT.[5]

-

Combination Therapy Screening: Assessing synergistic or additive effects of 6-MP when combined with other chemotherapeutic agents.[7]

Data Summary

Table 1: Cytotoxicity of 6-Mercaptopurine (6-MP) in Various Cell Lines

| Cell Line | Assay Type | Concentration / IC50 | Treatment Duration | Observed Effect | Citation(s) |

| Jurkat (T-cell leukemia) | Cytotoxicity | IC50: 0.36 µM | 48 hours | Inhibition of cell viability | [8] |

| SUM149 (Breast Cancer) | Colony Formation | 4 µM | 21 days | Inhibition of metabolically adaptable cells | [9] |

| SUM149 (Breast Cancer) | Cytotoxicity | 32 µM | 12 days | >99% cell death | [9] |

| Lymphocytes (PBMC-derived) | MTT Assay | 1 µg/mL (~6.6 µM) | 3 days | Clear inhibition of cell growth | [10] |

| HeLa / MDA-MB-231 | Western Blot | 300 µM (2 hr pre-treatment) | 2 hours | Inhibition of AMPK phosphorylation | [11] |

| Various Solid Tumors¹ | ATP Content / Colony Formation | Tested up to clinical Cmax | Not specified | Additive to sub-additive effects with Dasatinib (B193332) | [7] |

¹Includes MCF-7, MDA-MB-468 (breast); NCI-H23, NCI-H460 (lung); A498, 786-O (renal).

Table 2: Effects of 6-Mercaptopurine (6-MP) on Apoptosis and Cell Cycle

| Cell Line | Parameter | Treatment | Result | Citation(s) |

| Jurkat (T-cell leukemia) | Apoptosis | 0.5 µM, 2 µM, 5 µM for 48h | Dose-dependent increase in apoptosis (7.76%, 16.30%, 25.29% respectively) | [8] |

| Fetal Rat Neural Progenitors | Cell Cycle | 50 mg/kg in vivo | Accumulation of cells in S and G2/M phases from 24 to 72 hours | |

| Fetal Rat Neural Progenitors | Apoptosis | 50 mg/kg in vivo | Increase in sub-G1 (apoptotic) cells from 24 to 72 hours |

Visualized Pathways and Workflows

Caption: Intracellular metabolic pathway of 6-Mercaptopurine (6-MP).

Caption: General experimental workflow for 6-MP cell culture studies.

Caption: Logical flow from 6-MP treatment to cellular outcomes.

Experimental Protocols

Protocol 1: Preparation of 6-Mercaptopurine Stock Solution

6-MP is poorly soluble in water and ethanol (B145695) but highly soluble in dimethyl sulfoxide (B87167) (DMSO).[12][13]

Materials:

-

6-Mercaptopurine powder (anhydrous or monohydrate)

-

Sterile, anhydrous DMSO

-

Sterile, light-protecting microcentrifuge tubes or cryovials

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of 6-MP powder.

-

Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 20-50 mM or 3-8 mg/mL). A 5 mg/mL stock in DMSO is a common starting point.[13]

-

Vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow.

-

Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for long-term storage (stable for ≥4 years) or at 4°C for short-term use.[13]

-

When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.[14]

Materials:

-

Cells cultured in a 96-well plate

-

Complete cell culture medium

-

6-MP working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)[15]

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[15]

-

Microplate spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂.[15]

-

Treatment: Prepare serial dilutions of 6-MP in culture medium. Remove the old medium from the wells and add 100 µL of the 6-MP dilutions. Include wells for vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[14][15]

-

Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

-

Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from medium-only wells.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Treated and control cells (1-5 x 10⁵ cells per sample)

-

Cold 1X PBS

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometry tubes

Procedure:

-

Cell Preparation: Induce apoptosis by treating cells with 6-MP for the desired time. Include positive and negative controls.

-

Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells once with 1 mL of cold 1X PBS, centrifuge, and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tubes.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.

-

Live cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

-

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[17]

Materials:

-

Treated and control cells (~1 x 10⁶ cells per sample)[18]

-

1X PBS

-

Ice-cold 70% ethanol

-

RNase A solution (e.g., 100 µg/mL)[18]

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)[19]

-

Flow cytometry tubes

Procedure:

-

Harvesting: Harvest cells and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 400 µL of PBS.[18]

-

Fixation: While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise. This is a critical step to prevent cell clumping.[18][20]

-

Incubation: Fix the cells for at least 30-60 minutes on ice or at 4°C. (Cells can be stored in ethanol at -20°C for several weeks).[20][21]

-

Washing: Centrifuge the fixed cells (a higher speed may be needed, ~850 x g) for 5 minutes. Discard the supernatant and wash the pellet twice with 1-2 mL of PBS.[18][21]

-

RNase Treatment: Resuspend the cell pellet in a small volume of PBS and add 50 µL of RNase A solution. Incubate for 5-30 minutes at room temperature to degrade RNA, which PI can also bind to.[18][19][20]

-